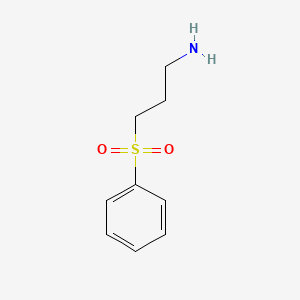

3-(Benzenesulfonyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNFGRIDWGVTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98510-52-2 | |

| Record name | 3-(Phenylsulfonyl)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98510-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(benzenesulfonyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Benzenesulfonyl Propan 1 Amine and Its Structural Analogs

Direct Sulfonylation of Propylamines

The most traditional and direct route to N-alkyl sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl halide. This method, while established, has been refined and its mechanistic aspects are well-understood.

Mechanistic Pathways of Direct Sulfonamide Formation

The formation of a sulfonamide from an amine and a sulfonyl chloride proceeds through a nucleophilic substitution pathway. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the benzenesulfonyl chloride. nih.gov This addition forms a tetrahedral intermediate.

Multi-Component Coupling Strategies

To overcome the limitations of traditional methods, which often require pre-functionalized starting materials, multi-component reactions (MCRs) have emerged as powerful tools for the efficient and atom-economical synthesis of complex molecules from simple precursors in a single step. nih.govorganic-chemistry.org

Copper-Catalyzed One-Pot Three-Component Approaches

Copper catalysis has enabled the direct, single-step synthesis of sulfonamides from three readily available components: an aryl boronic acid, an amine, and a source of sulfur dioxide. epa.govchemrxiv.org This methodology is highly versatile and tolerates a wide range of coupling partners, including primary anilines and both cyclic and acyclic secondary alkyl amines. chemrxiv.org In this approach, a surrogate for gaseous sulfur dioxide, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), is often used. epa.govchemrxiv.org

The reaction proceeds via the formation of an arylsulfinate intermediate from the copper-catalyzed reaction between the aryl boronic acid and the sulfur dioxide source. This intermediate then reacts with the amine to furnish the desired sulfonamide. While specific examples using propylamine (B44156) are not always highlighted, the demonstrated broad scope for primary amines suggests its applicability for the synthesis of N-propylbenzenesulfonamide. chemrxiv.org This strategy represents a significant advancement, as it assembles the sulfonamide from fundamental building blocks.

| Catalyst | Amine Substrate | SO2 Source | Solvent | Yield (%) | Reference |

| Cu(OTf)2 | Various secondary amines | DABSO | 1,4-dioxane | 40-77 | chemrxiv.orggoogle.com |

| CuCl | 2-Haloanilines (with NaN3) | N/A | DMSO | up to 98 | organic-chemistry.org |

| Cu-based | Alkenes, NFSI, Azoles | N/A | DCE | Good to excellent | rsc.org |

This table presents representative examples of copper-catalyzed multi-component reactions for sulfonamide and related compound synthesis, illustrating the general conditions and applicability.

Other Transition Metal-Catalyzed (e.g., Palladium, Iridium, Ruthenium) Methodologies for Amine Synthesis

Transition metals other than copper have also been extensively used to develop novel routes to amines and sulfonamides, which are precursors to or can be directly applied for the synthesis of 3-(benzenesulfonyl)propan-1-amine and its analogs.

Palladium-catalyzed reactions offer versatile methods for C-N bond formation. rsc.org Palladium catalysts are effective for the N-alkylation of amines using alcohols, a green chemistry approach known as the "borrowing hydrogen" methodology. rsc.org This could be applied to synthesize N-propylamines from a primary amine and propanol (B110389). More directly, palladium-catalyzed methods have been developed for the synthesis of arylsulfonyl chlorides from arylboronic acids and a chlorosulfate, which can then be reacted with an amine like propylamine. rsc.orgorgsyn.org Another palladium-catalyzed route involves the coupling of aryl halides with N-sulfinylamines to produce sulfinamides, which can be subsequently oxidized to the corresponding sulfonamides. doubtnut.com

Ruthenium-catalyzed reactions are particularly notable for their application in the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govgoogle.com This strategy allows for the N-alkylation of amines or sulfonamides using alcohols as alkylating agents, with water being the only byproduct. nih.govgoogle.com For example, benzenesulfonamide (B165840) can be directly alkylated with propanol in the presence of a ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂ with a bidentate phosphine (B1218219) ligand, to form N-propylbenzenesulfonamide. nih.govgoogle.com This method is highly atom-economical and represents a significant improvement over traditional alkylations using alkyl halides.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |

| [Ru(p-cymene)Cl₂]₂ / dppf | Amine | Alcohol | N-Alkylated Amine | nih.govgoogle.com |

| [Ru(p-cymene)Cl₂]₂ / DPEphos | Sulfonamide | Alcohol | N-Alkylated Sulfonamide | nih.govgoogle.com |

| Pd(TFA)₂ / Ligand | Sulfonamide | Glyoxylic acid, Aryltrifluoroborate | α-Arylglycine | nih.gov |

This table highlights examples of transition-metal catalyzed reactions for the synthesis of amines and sulfonamides relevant to the target structure.

Iridium-catalyzed reactions have been developed for the direct C-H amidation of benzenesulfonamides using sulfonyl azides, providing a route to 2-aminobenzenesulfonamides, which are structural analogs. organic-chemistry.org Iridium catalysts have also been employed for the ortho-deuteration of primary sulfonamides via C-H activation, showcasing their ability to functionalize the arene ring of the sulfonamide. google.com

Metal-Free Coupling Reactions

In a push towards more sustainable and cost-effective synthesis, several metal-free coupling reactions have been developed. These methods avoid the use of potentially toxic and expensive transition metal catalysts. ntu.ac.uk

One approach involves the direct oxidative coupling of thiols with amines under metal-free conditions to form sulfonamides. Another strategy is the reaction between benzenesulfonyl azides and amino acids, such as proline, which proceeds without a metal catalyst to yield the corresponding sulfonamide derivatives. nih.gov Furthermore, metal-free, solvent-free C-N coupling of heteroaryl halides with amines has been reported, where the amine itself can act as the base. While these methods may not directly yield this compound, they represent important advances in forming the crucial S-N bond without metal catalysis and could be adapted for the target molecule. For instance, a photocatalytic S-N coupling using sodium organosulfinate and hydroxamic acid has been developed for the synthesis of acylsulfonamides, demonstrating the potential of light-mediated, metal-free approaches.

Functionalization and Derivatization from Precursors

The modification of existing molecular frameworks is a cornerstone of modern organic synthesis, allowing for the efficient generation of diverse compound libraries. For the synthesis of this compound and its analogs, the functionalization and derivatization of sulfonylated propane (B168953) chains offer a versatile approach.

Alkylation and Functional Group Interconversion on Sulfonylated Propane Chains

The alkylation of amines and sulfonamides is a fundamental strategy for constructing carbon-nitrogen bonds. organic-chemistry.orglibretexts.org In the context of sulfonylated propane chains, alkylation can be employed to introduce the propan-1-amine moiety or to further modify the amino group. However, direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can lead to overalkylation, resulting in a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.comyoutube.com This lack of selectivity can complicate purification and reduce the yield of the desired product.

To circumvent the challenge of overalkylation, alternative methods such as the Gabriel synthesis are often employed. This method involves the alkylation of potassium phthalimide (B116566), followed by hydrolysis to yield the primary amine. libretexts.org Another effective strategy is the reaction of an alkyl halide with sodium azide (B81097) to form an alkyl azide, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Functional group interconversion (FGI) provides another powerful tool for synthesizing and modifying sulfonylated propane chains. ub.eduvanderbilt.eduucd.ieyoutube.com For instance, a hydroxyl group on a propanol backbone can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by an amine or an azide to introduce the nitrogen functionality. vanderbilt.edu The reduction of a nitrile or an amide group on a sulfonylated propane precursor can also yield the desired primary amine. libretexts.org

A specific example of building a related structure involves the alkylation of methanesulfinic acid sodium salt with 3-bromopropionitrile (B1265702) to form 3-methylsulfonylpropionitrile. google.com This intermediate can then be a precursor for further functionalization.

Table 1: Comparison of Alkylation Strategies for Amine Synthesis

| Method | Description | Advantages | Disadvantages |

| Direct Alkylation | Reaction of an alkyl halide with ammonia or a primary/secondary amine. libretexts.orgyoutube.com | Simple procedure. | Often results in a mixture of products due to overalkylation. youtube.com |

| Gabriel Synthesis | Alkylation of potassium phthalimide followed by hydrolysis. libretexts.org | Good for synthesizing primary amines without overalkylation. | Requires an additional hydrolysis step. |

| Azide Reduction | SN2 reaction with azide ion followed by reduction. libretexts.org | Efficient for primary amines and avoids overalkylation. | Involves the use of potentially hazardous azides. |

C-H Functionalization Routes Leading to this compound Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. In the context of synthesizing scaffolds related to this compound, transition-metal-catalyzed C-H activation can be a key step.

For instance, rhodium(III)-catalyzed C-H activation of N-nitrosoanilines with α-sulfonylcarbenes has been developed for the synthesis of ortho-functionalized anilines. researchgate.net While not a direct synthesis of the target molecule, this methodology demonstrates the principle of forming C-S bonds adjacent to an amino-functionalized ring system. The free amino group can act as a directing group to guide the metal catalyst to a specific C-H bond for activation and subsequent functionalization. researchgate.net This strategy can be envisioned for the direct introduction of a benzenesulfonyl group onto a propane-amine backbone, although specific examples for this exact transformation are still under development.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. rsc.orgrsc.org This technique can lead to shorter reaction times, higher yields, and access to novel reactivity.

The mechanochemical synthesis of sulfonamides has been successfully demonstrated. rsc.orgresearchgate.netrsc.org A one-pot, three-component palladium-catalyzed aminosulfonylation reaction of an amine, potassium metabisulfite (B1197395) (K₂S₂O₅) as an SO₂ source, and an aryl bromide can be performed under mechanochemical conditions to produce a wide range of sulfonamides. rsc.orgrsc.org This method is notable for its tolerance of a broad range of functional groups and can be scaled up to gram quantities. rsc.orgrsc.org Another approach involves the mechanochemical synthesis of sulfonamides from disulfides and amines, mediated by solid sodium hypochlorite. rsc.org

Table 2: Mechanochemical Synthesis of Sulfonamides

| Method | Reactants | Catalyst/Mediator | Key Features |

| Three-Component Coupling | Amine, K₂S₂O₅, Aryl Bromide/Carboxylic Acid | Palladium Catalyst | Wide functional group tolerance, scalable. rsc.orgrsc.org |

| Oxidation-Chlorination-Amination | Disulfide, Amine | Sodium Hypochlorite | Solvent-free, one-pot, tandem reaction. rsc.org |

Solvent-Free and Environmentally Benign Protocols

Developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a key goal of green chemistry. rsc.org Several environmentally benign methods for sulfonamide synthesis have been reported.

One notable approach is the synthesis of sulfonamides in water, which serves as a green solvent. rsc.orgresearchgate.net This method often involves the reaction of an amino compound with an arylsulfonyl chloride under dynamic pH control, omitting the need for organic bases. rsc.orgresearchgate.net The product can often be isolated by simple filtration after acidification, leading to high yields and purity without extensive purification. rsc.orgresearchgate.net

Other green protocols include metal-free methods for sulfonamide synthesis. For example, the reaction of sodium sulfinates with amines mediated by ammonium iodide (NH₄I) provides an efficient and environmentally friendly route to sulfonamides, tolerating a wide range of functional groups. nih.govnih.gov

The use of alcohols as green alkylating agents for the N-alkylation of sulfonamides and amines, catalyzed by manganese dioxide under solvent-free conditions, also represents a significant advancement in sustainable synthesis. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 3 Benzenesulfonyl Propan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group is a key site of reactivity in 3-(Benzenesulfonyl)propan-1-amine, readily participating in nucleophilic substitution and addition reactions.

N-Alkylation and N-Acylation Pathways

The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile, enabling the formation of new carbon-nitrogen bonds through N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through various methods. A common approach involves the reaction with alkyl halides, where the amine displaces the halide leaving group. Another effective strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. nih.gov This method is atom-economical, producing water as the only byproduct. nih.gov For instance, the reaction of an aromatic amine with an alcohol in the presence of a ruthenium-based catalyst can selectively yield the corresponding secondary amine. nih.gov

| Alkylation Method | Reagents | Catalyst | General Outcome |

| Reaction with Alkyl Halides | R-X (X = Cl, Br, I) | Base (optional) | Formation of secondary or tertiary amines |

| Borrowing Hydrogen | R-OH | Ru, Rh, or Ir complexes | Selective formation of secondary amines |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | NaBH₃CN, H₂/Pd | Formation of secondary or tertiary amines |

N-Acylation: The primary amine of this compound can be readily acylated to form the corresponding amides. This is typically achieved by reaction with acylating agents such as acyl chlorides or anhydrides. More advanced methods, such as the use of N-acylbenzotriazoles, offer a way to perform N-acylation under milder conditions and are particularly useful when the corresponding acyl chlorides are difficult to prepare. epa.govresearchgate.net The direct acylation of sulfonamides with esters promoted by titanium(IV) chloride has also been reported as an effective method. researchgate.net

| Acylation Method | Acylating Agent | Promoter/Catalyst | Product |

| Reaction with Acyl Halides | RCOCl | Base (e.g., pyridine) | N-acylsulfonamide |

| Reaction with Anhydrides | (RCO)₂O | - | N-acylsulfonamide |

| Using N-Acylbenzotriazoles | RCOBt | NaH | N-acylsulfonamide epa.govresearchgate.net |

| Titanium-Promoted Acylation | RCOOR' | TiCl₄ | N-acylsulfonamide researchgate.net |

Amine-Directed Transformations and Cyclization Reactions

The primary amine functionality can direct intramolecular reactions, leading to the formation of cyclic structures. A notable example is the Pictet-Spengler reaction, where an amine can undergo cyclization with an aldehyde or ketone. usm.edu In the context of sulfonamides, N-sulfonyliminium ions can be generated in situ and subsequently trigger intramolecular cyclizations. usm.edu For instance, the reaction of an N-sulfonyl amine with an aldehyde in the presence of a Lewis acid catalyst can lead to the formation of piperidine (B6355638) scaffolds. usm.edu Studies have shown that metal triflates, such as those of scandium(III) and copper(II), can effectively catalyze these cyclization reactions. usm.edu

Transformations Involving the Benzenesulfonyl Moiety

The benzenesulfonyl group, while generally stable, imparts significant electronic effects on the aromatic ring and can participate in specific transformations.

Stability and Reactivity of the Sulfonyl Group

The sulfonyl group is known for its high stability due to the strong sulfur-oxygen double bonds and the resonance stabilization of the benzene (B151609) ring. pressbooks.pub It is generally resistant to cleavage under many reaction conditions. However, the sulfonation of benzene is a reversible process. libretexts.orgyoutube.com The sulfonic acid group can be removed from an aromatic ring by treatment with hot, dilute aqueous acid, a process known as desulfonation. youtube.comuomustansiriyah.edu.iq This reversibility allows the sulfonyl group to be used as a temporary blocking group in organic synthesis to direct other substituents to specific positions. masterorganicchemistry.com

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzenesulfonyl group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. youtube.com This deactivation is due to the inductive effect and resonance, which pull electron density out of the aromatic ring. youtube.com As a result, harsher conditions are typically required for electrophilic substitution reactions compared to unsubstituted benzene. uomustansiriyah.edu.iq The sulfonyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the sulfonyl group. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orguomustansiriyah.edu.iqmsu.edu

| Reaction | Reagents | Electrophile | Product Orientation |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Meta-substituted |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Meta-substituted |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Meta-substituted |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Meta-substituted |

While less common, nucleophilic aromatic substitution can occur on the benzene ring, particularly if there are other strongly electron-withdrawing groups present or a good leaving group at a suitable position.

Propyl Chain Reactivity and Selective Functionalization

The three-carbon propyl chain connecting the amine and the benzenesulfonyl group is generally the least reactive part of the molecule, consisting of sp³-hybridized carbon atoms. However, its presence provides a scaffold that can be functionalized under specific conditions. The reactivity of the propyl chain is largely influenced by the adjacent functional groups. For instance, the carbon atom alpha to the amine group (C1) and the carbon atom alpha to the sulfonyl group (C3) can be susceptible to functionalization through reactions that proceed via radical or ionic intermediates. The benzylic position in related structures is known to have altered reactivity, and similar effects, though less pronounced, could be anticipated for the propyl chain. pearson.com Selective functionalization of the propyl chain would likely require strategies that can differentiate between the C-H bonds, potentially through directed C-H activation methods, though specific examples for this compound are not extensively documented in the provided search results.

Carbon-Hydrogen Bond Activation Studies

The functionalization of otherwise inert C-H bonds is a significant area of chemical research, offering more efficient and environmentally friendly synthetic routes. For sulfonamides, the sulfonamide group can act as a directing group, facilitating the activation of C-H bonds at specific positions within the molecule, often in the presence of a transition metal catalyst. This approach allows for the introduction of new functional groups, creating more complex molecules from simpler precursors.

However, no specific studies detailing the C-H bond activation of this compound have been identified. Research in this area tends to focus on aryl sulfonamides, where the directing effect of the sulfonamide group can be exploited for ortho-functionalization of the aromatic ring, or on aliphatic sulfonamides where activation occurs at positions alpha or beta to the nitrogen atom. The specific reactivity of the propyl chain in this compound in C-H activation reactions remains an open area of investigation.

Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction, its mechanism, is crucial for optimizing reaction conditions and developing new transformations. Key tools for mechanistic elucidation include the study of kinetic isotope effects and the identification of reaction intermediates.

Kinetic Isotope Effects and Reaction Coordinate Profiling

The kinetic isotope effect (KIE) is a powerful tool used to determine the rate-determining step of a reaction and to infer the structure of the transition state. It involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant change in rate (a primary KIE) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step. Smaller effects (secondary KIEs) can provide information about changes in hybridization at the labeled position during the reaction.

While the principles of KIE are broadly applicable, no studies have been found that apply this technique to reactions involving this compound. Such studies would be invaluable in understanding the mechanisms of any potential C-H activation or other functionalization reactions of this compound.

Identification and Characterization of Reaction Intermediates

The direct observation or trapping of transient species that are formed during a chemical reaction provides strong evidence for a proposed mechanism. Techniques such as spectroscopy (NMR, IR, etc.) under reaction conditions or the use of trapping agents can be employed to identify and characterize these intermediates.

As with the other areas of investigation, there is no available research that reports the identification or characterization of reaction intermediates in reactions involving this compound.

Design and Synthesis of Novel Analogs and Derivatives of 3 Benzenesulfonyl Propan 1 Amine

Structural Modifications at the Amine Nitrogen Atom

The primary amine of 3-(Benzenesulfonyl)propan-1-amine is a key site for derivatization, allowing for the introduction of a wide array of functional groups through well-established synthetic methodologies. These modifications can significantly alter the compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity.

Common strategies for modifying the amine nitrogen include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can introduce simple or complex alkyl chains. However, this method can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines. masterorganicchemistry.com

N-Acylation: The reaction of the amine with acyl chlorides, anhydrides, or activated carboxylic acids is a highly efficient method to produce stable amide derivatives. researchgate.netarkat-usa.org This transformation replaces the basic nitrogen with a neutral amide group, profoundly impacting the molecule's properties. A variety of coupling reagents, such as 1-Hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC), can be employed to facilitate amide bond formation from carboxylic acids. researchgate.netmdpi.com

Reductive Amination: This powerful one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgyoutube.com This method avoids the issue of multiple alkylations and is highly versatile. masterorganicchemistry.com A range of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comlibretexts.org

The following table summarizes various derivatives synthesized through modifications at the amine nitrogen.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Aldehyde/Ketone, NaBH₃CN | Reductive Amination | N-Alkyl-3-(benzenesulfonyl)propan-1-amine |

| This compound | Acyl Chloride | N-Acylation | N-Acyl-3-(benzenesulfonyl)propan-1-amine |

| This compound | Alkyl Halide | N-Alkylation | N,N-Dialkyl-3-(benzenesulfonyl)propan-1-amine |

Substituent Effects on the Benzenesulfonyl Aromatic Ring

The electronic nature of substituents on the benzene (B151609) ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring, potentially affecting its interaction with biological targets. libretexts.orgmsu.edu

Electron-Withdrawing Groups (e.g., -Cl, -CF₃, -NO₂): These groups decrease the electron density of the ring and can introduce specific polar interactions or alter metabolic stability. libretexts.orgmsu.edu

Structure-activity relationship studies on related benzenesulfonamide (B165840) scaffolds have shown that the nature and position of these substituents are critical for biological activity. For instance, in a series of benzenesulfonamide derivatives developed as anti-influenza agents, the introduction of chloro and trifluoromethyl groups at the meta-position of an aniline ring attached to the core structure resulted in highly potent analogs. nih.gov Conversely, bulky hydrophobic groups or polar amide substituents on the same ring were found to abolish activity. nih.gov

A study on PPARγ-targeted antidiabetics highlighted the importance of the sulfonamide linker and showed that substitutions at the 2- and 4-positions of the benzenesulfonyl ring (Ring A in that study) were associated with higher transcriptional activity. nih.gov

The following table presents data from a study on benzenesulfonamide derivatives, illustrating the effect of different substituents on the aromatic ring. nih.gov

| Compound | Aromatic Ring Substituent (R) | EC₅₀ (nM) |

| Analog 1 | 3-Cl | 57 |

| Analog 2 | 3-CF₃ | 42 |

| Analog 3 | 3-PhO | >100,000 |

| Analog 4 | 3-CONH₂ | 37,900 |

| Analog 5 | 3-SO₂Me | 930 |

| Analog 6 | 3-SO₂NH₂ | 210 |

Alterations to the Propyl Spacer Length and Substitution Patterns (e.g., Fluorination)

The three-carbon propyl spacer connecting the benzenesulfonyl and amine moieties is a key structural element that dictates the spatial relationship between these two functional groups. Modifying the length and substitution of this linker can be used to fine-tune the molecule's conformation and properties.

Spacer Length Alteration: Homologation (increasing the chain length to butyl, pentyl, etc.) or truncation (decreasing to ethyl) of the alkyl chain can be achieved through multi-step synthesis, typically starting from different amino alcohols or haloalkylamines. These modifications alter the flexibility and distance between the terminal groups, which can be critical for optimizing interactions with a biological target.

Substitution Patterns: Introducing substituents onto the propyl chain can create chiral centers and rigidify the linker. A particularly valuable modification is fluorination. The introduction of fluorine atoms can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity due to the high electronegativity and small size of fluorine. The synthesis of fluoroalkylamines often involves specialized reagents and multi-step sequences. nih.gov For example, N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine can be prepared by the condensation of perfluoropropene and diethylamine. nih.gov While specific examples of fluorinating the propyl spacer of this compound are not detailed in the provided sources, general strategies for synthesizing fluorinated amines are well-established and applicable.

Another strategy to constrain the spacer is to incorporate it into a rigid ring system. For example, a related phenylsulfonyl moiety has been incorporated into a highly strained bicyclo[1.1.0]butane system, representing an extreme modification of the linker to probe conformational requirements for activity. nih.gov

Incorporation into Complex Molecular Architectures and Heterocyclic Systems

Integrating the this compound scaffold into more complex structures, particularly heterocyclic systems, is a powerful strategy for exploring novel chemical space. The primary amine serves as a versatile handle for constructing these intricate architectures.

Various synthetic routes can be employed:

Condensation Reactions: The amine can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form a wide range of heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine derivatives.

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules in a single step. The amine can serve as one of the key components in reactions like the Ugi or Mannich reaction.

Cyclization of N-Substituted Derivatives: Derivatives formed by modifying the amine nitrogen (as described in section 4.1) can be designed to undergo subsequent intramolecular cyclization to yield heterocyclic systems. For instance, an N-acylated derivative could be cyclized to form a lactam.

Research has demonstrated the successful incorporation of benzenesulfonamide moieties into various heterocyclic systems:

Benzimidazoles: Benzimidazole-sulfonyl derivatives can be prepared by reacting a benzimidazole scaffold with a substituted sulfonyl chloride. nih.gov

Pyrazoles and Pyrimidines: Enaminones containing a sulfonamide group are key intermediates for synthesizing a variety of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and acs.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidines. scirp.org

Indazoles: An indazole analog was synthesized by coupling an amine with 2-fluorobenzoic acid, followed by conversion of the resulting amide to a thioamide and subsequent cyclization with hydrazine. nih.gov

These examples showcase how the this compound core can be embedded within larger, more complex structures to generate novel compounds with diverse properties. scirp.orgbeilstein-journals.orgbeilstein-journals.org

Late-Stage Functionalization Strategies for Diversification

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. researchgate.net This approach is highly valuable in drug discovery as it allows for the rapid diversification of a lead compound without the need for de novo synthesis of each analog. nih.gov Modern catalytic methods, particularly transition-metal-catalyzed C–H activation, are powerful tools for LSF.

For derivatives of this compound, LSF can be applied to several positions:

Aromatic C–H Functionalization: The benzenesulfonyl group can act as a directing group to guide the functionalization of the ortho C–H bonds of the aromatic ring. Palladium, rhodium, and manganese catalysts have been used for a variety of C-H functionalization reactions directed by sulfonamides, including olefination, arylation, alkylation, and halogenation. nih.govresearchgate.netresearchgate.net This allows for the direct installation of diverse substituents on the aromatic ring of an already assembled molecule.

Alkyl C–H Functionalization: The C–H bonds of the propyl spacer, particularly the α- and γ-positions, are also targets for LSF. While challenging, methods for the site-selective functionalization of alkylamines are emerging. nih.govresearchgate.net For example, nickel/photoredox dual catalysis has been used for the site-selective arylation of N-methyl groups in complex trialkylamines. nih.gov Other strategies use hydrogen atom transfer (HAT) catalysis to achieve site-selective C–H alkylation. nih.govchemrxiv.org These methods could potentially be adapted to modify the propyl chain or N-alkyl substituents of this compound derivatives.

These advanced catalytic strategies enable the modification of C-H bonds that are traditionally considered unreactive, providing a powerful platform for generating novel analogs from a common intermediate. acs.orgacs.orgchemrxiv.org

Advanced Spectroscopic and Structural Elucidation of 3 Benzenesulfonyl Propan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3-(Benzenesulfonyl)propan-1-amine.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis.rsc.orgubc.caresearchgate.netpsu.edu

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in a molecule. psu.edu For this compound, the aromatic protons of the benzene (B151609) ring typically appear as multiplets in the downfield region of the ¹H NMR spectrum. rsc.org The protons of the propyl chain exhibit characteristic splitting patterns due to spin-spin coupling with adjacent non-equivalent protons. docbrown.infodocbrown.info Specifically, the methylene (B1212753) group adjacent to the sulfonyl group is expected to be deshielded compared to the other methylene groups. nih.gov

The ¹³C NMR spectrum shows distinct signals for each carbon atom, with the chemical shifts indicating their electronic environment. psu.edu The carbons of the benzene ring resonate in the aromatic region, while the propyl chain carbons appear in the aliphatic region. rsc.org Coupling constants (J-values) extracted from high-resolution spectra provide valuable information about the dihedral angles between adjacent protons, aiding in conformational analysis. ubc.caresearchgate.net

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) |

| H-2', H-6' | ~7.8-7.9 | d, J ≈ 7-8 | |

| H-3', H-5' | ~7.5-7.6 | t, J ≈ 7-8 | |

| H-4' | ~7.6-7.7 | t, J ≈ 7-8 | |

| H-1 | ~55-56 | ||

| H-2 | ~25-26 | ||

| H-3 | ~38-39 | ||

| C-1' | ~139-140 | ||

| C-2', C-6' | ~127-128 | ||

| C-3', C-5' | ~129-130 | ||

| C-4' | ~133-134 | ||

| C-1 | ~3.2-3.3 | t, J ≈ 7 | |

| C-2 | ~1.9-2.0 | p, J ≈ 7 | |

| C-3 | ~2.8-2.9 | t, J ≈ 7 | |

| Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment.youtube.comcolumbia.eduresearchgate.net

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and determining the detailed structure of molecules. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of the propyl chain in this compound. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. columbia.edursc.org This is crucial for assigning the signals of the CH₂ groups in the propyl chain. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edursc.org This technique is instrumental in establishing the connectivity between the benzenesulfonyl group and the propan-1-amine moiety by observing correlations between the aromatic protons and the carbons of the propyl chain, and vice versa. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. rsc.org For flexible molecules like this compound, NOESY can help to understand the preferred conformations in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination.nih.gov

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For this compound (C₉H₁₃NO₂S), HRMS would provide an experimental mass value with high accuracy, confirming the elemental composition. biosynth.com The calculated monoisotopic mass for this compound is 199.066700 amu. chemspider.comchemspider.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights.esisresearch.orgtubitak.gov.trnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. esisresearch.orgtubitak.gov.tr

FT-IR Spectroscopy : In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the primary amine group (typically two bands in the 3400-3250 cm⁻¹ region), C-H stretching of the aromatic and aliphatic parts, S=O stretching of the sulfonyl group (strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and C-N stretching. orgchemboulder.com The N-H bending vibration for a primary amine is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. tubitak.gov.tr The symmetric stretching of the sulfonyl group and the vibrations of the benzene ring often give rise to strong signals in the Raman spectrum. nih.gov

X-ray Crystallography for Solid-State Molecular Structures and Intermolecular Interactions.mdpi.comresearchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound or its derivatives can be obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, it would provide invaluable information about the intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups, which dictate the crystal packing. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for instance, by substitution on the propyl chain, the resulting enantiomers could be distinguished and their enantiomeric excess determined using chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). nih.govrug.nlnih.gov NMR spectroscopy using chiral derivatizing agents can also be employed for determining enantiomeric excess. nih.govresearchgate.net

Computational and Theoretical Investigations of 3 Benzenesulfonyl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal in elucidating the fundamental characteristics of molecules at the atomic and subatomic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of molecules. arxiv.org This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. For 3-(Benzenesulfonyl)propan-1-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.gov

The geometry optimization process systematically alters the molecular structure to find the configuration with the minimum energy, corresponding to the most stable conformation. arxiv.org The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's architecture. These theoretical parameters can then be compared with experimental data if available, offering a validation of the computational model. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| S-O1 | 1.45 | O1-S-O2 | 120.5 | O1-S-N-C1 | 65.2 |

| S-O2 | 1.45 | O1-S-N | 108.2 | C2-C1-N-S | -178.5 |

| S-N | 1.65 | N-S-C(ar) | 105.7 | C(ar)-S-N-C1 | -55.8 |

| N-C1 | 1.48 | S-N-C1 | 115.3 | H-N-S-O1 | 175.0 |

| C1-C2 | 1.54 | N-C1-C2 | 110.1 | ||

| C2-C3 | 1.53 | C1-C2-C3 | 112.4 | ||

| C3-N(amine) | 1.47 | C2-C3-N(amine) | 111.8 |

Note: This table presents hypothetical data for illustrative purposes, representing typical values that would be obtained from such a calculation.

Beyond geometry, DFT provides a comprehensive analysis of the electronic structure, detailing the distribution of electrons within the molecule and the energies of the molecular orbitals. arxiv.org This information is fundamental to understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. ucsb.edu

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: This table contains hypothetical values to illustrate the output of FMO analysis.

The distribution of the HOMO and LUMO across the molecule can be visualized to identify these reactive centers. For instance, the HOMO might be localized on the amine group, indicating its nucleophilic character, while the LUMO could be distributed around the sulfonyl group and the benzene (B151609) ring, highlighting potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.dewikipedia.org This method allows for the quantification of electron delocalization, also known as hyperconjugation, which describes the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. rsc.org

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(S-O1) | 3.2 |

| LP(1) N | σ(S-C(ar)) | 2.5 |

| LP(1) O1 | σ(S-N) | 5.1 |

| LP(1) O2 | σ(S-N) | 5.3 |

| σ(C(ar)-S) | σ*(S-O1) | 1.8 |

Note: This table presents hypothetical data to exemplify the results of an NBO analysis. LP denotes a lone pair, and σ denotes an antibonding orbital.*

NBO analysis also provides natural population analysis (NPA), which assigns partial charges to each atom in the molecule. q-chem.com These charges offer insights into the electrostatic potential and the polar nature of different parts of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental spectra for structural validation. researchgate.net For this compound, DFT calculations can predict its vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. nih.gov By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made. Similarly, the GIAO (Gauge-Including Atomic Orbital) method within DFT can be used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The agreement between the predicted and experimental spectroscopic data serves as a strong indicator of the accuracy of the computed molecular structure. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov

Conformational Analysis and Flexibility Studies

MD simulations are used to explore the conformational landscape and flexibility of a molecule by simulating the atomic motions over a period of time. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations can exist. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. nih.govdntb.gov.ua

The simulation tracks the trajectory of each atom by solving Newton's equations of motion, providing a "movie" of the molecule's dynamic behavior. nih.gov Analysis of this trajectory can identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as its shape and flexibility play a key role in molecular recognition.

Solvent Effects on Molecular Conformation

The three-dimensional conformation of a molecule is crucial to its physical and chemical properties. In different solvent environments, the conformation of a flexible molecule like this compound, which contains a rotatable propanamine chain and a benzenesulfonyl group, is expected to change. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the most stable conformations of a molecule in the gas phase and in various solvents.

These studies typically involve calculating the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. The effect of a solvent can be modeled using either implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, or explicit solvent models, where individual solvent molecules are included in the calculation.

Table 1: Hypothetical Data on Solvent Effects on Dihedral Angles of this compound

| Solvent (Dielectric Constant) | Most Stable Dihedral Angle (C-S-C-C) (°) | Relative Energy (kcal/mol) |

| Gas Phase (1) | 180 (anti-periplanar) | 0.00 |

| Dichloromethane (8.9) | 175 | -0.5 |

| Methanol (33) | 165 | -1.2 |

| Water (80.1) | 160 | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. No published studies were found for this compound.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is fundamental to organic chemistry. Computational chemistry provides invaluable insights into reaction pathways by modeling the energy changes that occur as reactants are converted into products. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

Computational Elucidation of Mechanistic Pathways

For a molecule like this compound, computational studies could elucidate the mechanisms of reactions such as N-alkylation, acylation, or its formation from precursors. Using quantum mechanical methods, researchers can map the potential energy surface of a proposed reaction, identify intermediates and transition states, and calculate activation energies. This information helps to predict reaction outcomes and optimize reaction conditions. However, no such computational studies have been reported for reactions involving this compound.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. Computational methods are widely used to predict the NLO properties of molecules, guiding the synthesis of new materials with enhanced performance. The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Theoretical calculations, often performed using DFT, can provide reliable predictions of these properties. For a molecule to exhibit significant NLO activity, it typically requires a strong electron donor and a strong electron acceptor group connected by a π-conjugated system, leading to a large change in dipole moment upon excitation. While the benzenesulfonyl group can act as an electron-withdrawing group and the amino group as a weak electron donor, the lack of a significant π-conjugated bridge in this compound suggests its NLO properties may not be substantial. Nevertheless, specific computational predictions for this molecule are not available in the literature.

Table 2: Hypothetical NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 3.5 |

| Polarizability (α) (a.u.) | 150 |

| First-Order Hyperpolarizability (β) (a.u.) | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only. No published studies were found for this compound.

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Synthetic Methodologies

The classical synthesis of sulfonamides, including 3-(Benzenesulfonyl)propan-1-amine, typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.orgnih.gov While effective, this method often utilizes hazardous reagents and generates significant waste. The future of synthesizing this compound and its analogues lies in the adoption of greener and more efficient protocols.

Recent advancements have focused on replacing toxic solvents and harsh reagents. researchgate.netresearchgate.net For instance, the use of water as a solvent presents a significant step towards sustainability. tandfonline.com Researchers are exploring one-pot, multi-component reactions that minimize intermediate purification steps, thereby saving time, resources, and reducing waste. researchgate.net An example includes the synthesis of sulfonamides from nitroarenes and sodium arylsulfinates in an aqueous medium. researchgate.net Another promising avenue is the use of deep eutectic solvents (DESs), which are biodegradable and can be recycled. researchgate.net

Mechanochemistry, a solvent-free approach that uses mechanical force to initiate chemical reactions, is also gaining traction. rsc.org This technique has been successfully applied to the synthesis of sulfonamides, offering a significant reduction in the environmental factor (E-factor) compared to traditional solution-based methods. rsc.org The development of catalytic systems, particularly those based on abundant and non-toxic metals like copper, is also a key area of research for more sustainable sulfonamide synthesis. acs.org Photocatalysis, which utilizes light to drive chemical reactions, offers another metal-free and mild alternative for constructing the sulfonamide bond. researchgate.netprinceton.edu

Future efforts will likely concentrate on refining these sustainable methods for the specific synthesis of aliphatic sulfonamides like this compound, ensuring high yields and scalability. The ideal future synthesis would involve readily available starting materials, a benign solvent system (or no solvent at all), a recyclable catalyst, and minimal waste generation.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, the reactivity of the sulfonamide group in this compound offers fertile ground for exploration. While traditionally considered a stable functional group, recent studies have unveiled its potential for novel transformations. acs.org

A significant area of future research will be the late-stage functionalization of the sulfonamide moiety. This involves selectively modifying the sulfonamide group in a complex molecule, which is a powerful strategy in drug discovery and development. acs.org Photocatalysis has emerged as a key tool in this domain, enabling the generation of sulfonyl radicals from sulfonamides. These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up new avenues for derivatization. acs.org

The N-H bond of the sulfonamide in this compound also presents opportunities for novel reactivity. While N-alkylation and N-arylation are established reactions, exploring new catalytic methods for these transformations that are more efficient and have a broader substrate scope is an ongoing endeavor. princeton.edulibretexts.org Furthermore, the development of reactions that selectively cleave the C-S or S-N bonds under mild conditions could lead to unprecedented synthetic applications, allowing the sulfonamide group to be used as a versatile protecting group or a precursor to other functional groups.

Another intriguing direction is the exploration of coupling reactions involving the sulfonamide group. Novel methods for the cross-coupling of sulfonamides with various partners, such as phytochemicals, could lead to the development of new sensors or compounds with unique biological activities. doaj.org

Integration of Advanced Computational Methods for Predictive Design

The synergy between experimental and computational chemistry is poised to revolutionize the way we approach the synthesis and application of molecules like this compound. Advanced computational methods, such as density functional theory (DFT) and molecular docking, are becoming increasingly powerful tools for predicting reaction outcomes and designing novel molecules with desired properties. nih.govtu-dortmund.descirp.org

In the context of synthesis, computational models can be used to elucidate reaction mechanisms, identify key transition states, and predict the effect of different catalysts and reaction conditions. nih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required, leading to faster and more efficient development of synthetic routes. For example, computational docking studies can be used to design novel sulfonamide derivatives with specific biological targets in mind, guiding synthetic efforts towards the most promising candidates. nih.govtu-dortmund.dersc.org

Furthermore, computational methods can be employed to predict the physicochemical properties of new sulfonamide derivatives, such as their solubility, stability, and electronic properties. This is particularly relevant for applications in materials science, where precise control over these properties is crucial. By screening virtual libraries of compounds, researchers can identify promising candidates for synthesis and experimental validation. tu-dortmund.de The integration of machine learning and artificial intelligence with these computational tools will likely further accelerate the discovery of new reactions and materials based on the sulfonamide scaffold.

Expansion into Underexplored Applications in Materials Science and Catalysis

While sulfonamides are well-established in medicine, their potential in materials science and catalysis remains relatively underexplored. tandfonline.comnovapublishers.com The unique structural and electronic properties of the sulfonamide group make it an attractive building block for a variety of advanced materials.

In materials science, the rigid and crystalline nature of many sulfonamides can be exploited for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.org The ability to tune the electronic properties of the sulfonamide group through substitution on the aryl ring and the nitrogen atom provides a handle for designing materials with specific charge-transport characteristics. The primary amine group in this compound also offers a site for polymerization or grafting onto surfaces to create functional materials.

In the realm of catalysis, sulfonamide-containing ligands have shown promise in coordinating with metal centers to form active and selective catalysts. nih.gov The nitrogen and oxygen atoms of the sulfonamide group can act as donor atoms, and the steric and electronic environment around the metal can be fine-tuned by modifying the sulfonamide structure. Future research could focus on developing chiral sulfonamide ligands for asymmetric catalysis, a critical area in the synthesis of enantiomerically pure compounds. Furthermore, the acidic nature of the sulfonamide N-H bond can be harnessed for organocatalysis, where the sulfonamide acts as a hydrogen-bond donor to activate substrates. novapublishers.com The use of this compound as a blowing catalyst in the production of polyurethane foams has also been explored, indicating its potential in industrial catalytic processes. google.com

Q & A

Q. What are the key considerations for synthesizing 3-(Benzenesulfonyl)propan-1-amine with high purity?

Methodological Answer:

- Reagent Selection : Sodium hydroxide and dichloromethane are commonly used for sulfonamide coupling reactions. For example, benzenesulfonyl chloride reacts with prop-2-yn-1-amine under basic conditions to form the target compound .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust stoichiometry to minimize byproducts like unreacted sulfonyl chloride.

- Purification : Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity with HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H-NMR (600 MHz) and C-NMR (151 MHz) in CDCl resolve benzenesulfonyl and propanamine signals. For example, the benzenesulfonyl group shows aromatic protons at δ 7.5–8.0 ppm, while the propanamine chain exhibits δ 1.5–3.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 214.08).

- IR Spectroscopy : Validate sulfonyl (S=O stretch at ~1350 cm) and amine (N–H stretch at ~3300 cm) functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis and purification .

- Waste Management : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts before disposal .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Maintain SDS documentation on-site .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data interpretation for this compound derivatives?

Methodological Answer:

- Signal Assignment : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations confirm connectivity between the sulfonyl group and propanamine chain .

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl. Polar solvents may shift amine proton signals due to hydrogen bonding.

- Validation : Cross-reference with computational NMR predictions (e.g., DFT calculations) to verify assignments .

Q. What methodological approaches are employed to study the structure-activity relationships (SAR) of this compound in receptor binding studies?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., fluoro, methoxy) on the benzene ring. For example, fluorination at the para position enhances metabolic stability .

- Binding Assays : Use radioligand competition assays (e.g., H-labeled compounds) to measure affinity for target receptors like NPY Y4. IC values quantify potency .

- Molecular Modeling : Docking studies (e.g., AutoDock Vina) predict interactions between the sulfonyl group and receptor active sites .

Q. How can researchers optimize this compound for use as a radiotracer in imaging studies?

Methodological Answer:

- Radiolabeling : Introduce F via nucleophilic substitution (e.g., using KF in DMF). Purify via semi-preparative HPLC .

- Biodistribution Studies : Administer the radiotracer to animal models (e.g., rats) and measure uptake in target tissues using PET/CT. Compare clearance rates to improve image contrast .

- Metabolic Stability : Assess in vitro stability in liver microsomes. Modify the propanamine chain (e.g., cyclization) to reduce hepatic metabolism .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation. Optimize mobile phase (e.g., hexane/isopropanol) for baseline resolution .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during sulfonylation to induce enantioselectivity.

- X-ray Crystallography : Confirm absolute configuration of resolved enantiomers using single-crystal diffraction .

Data Contradictions and Validation

- Synthesis Conditions : uses dichloromethane, while other protocols (not cited here) may recommend THF. Validate solvent choice based on reaction yield and byproduct analysis.

- Safety Guidelines : Contradictions exist in waste handling (e.g., vs. 9). Follow institutional protocols and consult regulatory databases (e.g., EPA) for compliance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.